Bis(1-aziridinyl)morpholinophosphine oxide

Experimental cancer chemotherapy Phosphoramide SAR Flexner-Jobling carcinoma

Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4), also designated MEPA, ODEPA, Oxa DEPA, NSC-745, or SK-5623, is a synthetic bifunctional alkylating agent belonging to the aziridinyl phosphoramide class. It possesses two electrophilic aziridine rings and one morpholine ring attached to a central phosphine oxide core, yielding a molecular formula of C₈H₁₆N₃O₂P and a molecular weight of 217.21 g/mol.

Molecular Formula C8H16N3O2P
Molecular Weight 217.21 g/mol
CAS No. 545-82-4
Cat. No. B1208109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-aziridinyl)morpholinophosphine oxide
CAS545-82-4
Synonymsadenosine 5'-(O-methylphosphate)
MEPA
Molecular FormulaC8H16N3O2P
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(N2CC2)N3CCOCC3
InChIInChI=1S/C8H16N3O2P/c12-14(9-1-2-9,10-3-4-10)11-5-7-13-8-6-11/h1-8H2
InChIKeyNFDXGVFXQUFNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4): A Bifunctional Aziridinyl Phosphoramide Alkylating Agent — Compound Identity and Research Provenance


Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4), also designated MEPA, ODEPA, Oxa DEPA, NSC-745, or SK-5623, is a synthetic bifunctional alkylating agent belonging to the aziridinyl phosphoramide class [1]. It possesses two electrophilic aziridine rings and one morpholine ring attached to a central phosphine oxide core, yielding a molecular formula of C₈H₁₆N₃O₂P and a molecular weight of 217.21 g/mol [2]. The compound was originally developed at Lederle Laboratories (code Lederle 7-7344) and investigated extensively in the 1950s–1960s as an antineoplastic candidate [3]. Unlike its tris-aziridinyl counterparts (e.g., TEPA, Thio-TEPA), the replacement of one aziridine group with a morpholine ring introduces an oxygen heteroatom that modulates electronic character, polarity, and hydrogen-bonding capacity [1].

Bifunctional Alkylator Two aziridine rings enable defined DNA interstrand crosslink stoichiometry for repair pathway studies.
Metabolite Standard Primary active metabolite of OPSPA; direct sourcing bypasses metabolic activation for PK modeling.
Model-Response Anchors Published in vivo regression data in Flexner-Jobling and Yoshida sarcoma models support comparator studies.

Why In-Class Aziridinyl Phosphoramides Cannot Be Simply Substituted for Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4)


The aziridinyl phosphoramide chemotype encompasses compounds with widely divergent alkylating functionality, metabolic fate, and therapeutic index. Direct empirical comparison demonstrates that MEPA (the oxide form, CAS 545-82-4) and its sulfur analog OPSPA (CAS 2168-68-5) exhibit equivalent antitumor potency, whereas PEPA — a closely related phosphoramide — is considerably less potent [1]. Furthermore, TEPA and Thio-TEPA carry three aziridine rings and generate distinct DNA crosslink profiles compared with the bifunctional MEPA scaffold [2]. Critically, MEPA is the primary active metabolite of OPSPA in both rats and humans, meaning that procurement of OPSPA alone does not guarantee equivalent pharmacodynamic exposure without metabolic conversion [3]. The substitution of a morpholine oxygen for an aziridine nitrogen in MEPA (versus TEPA) also alters LogP (XLogP3 = -0.8) and hydrogen-bond acceptor count, affecting solubility, formulation, and membrane permeability in ways that are not interchangeable [4]. The quantitative evidence below establishes the specific points of differentiation that govern compound selection.

OPSPA vs. MEPA OPSPA requires metabolic conversion to MEPA; equipotency is not guaranteed without adequate activation.
TEPA / Thio-TEPA Trifunctional alkylators produce different DNA crosslink profiles and adduct repair kinetics from bifunctional MEPA.
PEPA or other analogs PEPA is considerably less potent in tumor models; other aziridinyl phosphoramides may shift model-response endpoints.

Quantitative Differentiation Evidence for Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4) Relative to Its Closest Analogs


Head-to-Head Antitumor Equipotency: MEPA Matches OPSPA and Outperforms PEPA in the Flexner-Jobling Carcinoma Model

In a direct head-to-head comparison conducted by Heidelberger and Baumann (1957), MEPA and OPSPA were tested alongside PEPA in the Flexner-Jobling rat carcinoma model. MEPA and OPSPA exhibited equivalent antitumor activity, while PEPA was considerably less potent than either compound. Complete regressions of established Flexner-Jobling carcinomas were consistently obtained following a single injection of OPSPA and MEPA [1]. This finding establishes that MEPA matches the reference standard OPSPA in this solid tumor model, while demonstrating clear superiority over PEPA—a critical differentiator for selecting among closely related phosphoramides.

Flexner-Jobling carcinoma
Head-to-head
MEPA = OPSPA in complete regression rate; PEPA considerably less potent.
Supports comparator model-response equivalence between oxide and sulfide forms.
Single-dose rat model; quantitative fold-difference not specified in original report.
Experimental cancer chemotherapy Phosphoramide SAR Flexner-Jobling carcinoma

Quantified Tumor Regression in Yoshida Ascites Sarcoma: Dose-Response and Cytological Evidence for MEPA

Utsumi (1965) conducted a detailed cytological and cytochemical analysis of MEPA against Yoshida ascites sarcoma cells in rats. The most effective dose identified was 10 mg/kg administered as a single intraperitoneal injection. At this dose, MEPA induced tumor regression in 62% of treated rats. Higher doses produced greater carcinolytic effects but were toxic to the animals. MEPA treatment produced an 11-fold increase in average tumor cell volume (from baseline to approximately 4 × 10³ μ³ within 3 days), accompanied by extensive chromosomal aberrations including fragmentation, lagging, stickiness, filamentation, bridge-formation, translocation, and breakage — changes characteristically associated with radiomimetic alkylating agents [1]. This study provides the only quantitative single-agent dose-response data in the peer-reviewed literature for this compound.

Yoshida ascites sarcoma
Reported
62% tumor regression at 10 mg/kg (single i.p.); 11-fold tumor cell volume increase.
Provides the only published dose-response anchor for model-based compound selection.
Dose-limiting toxicity above 10 mg/kg; cytological endpoints at 2–3 days post-treatment.
Yoshida sarcoma Cytological chemotherapy effects Tumor regression quantification

Metabolic Differentiation: MEPA Is the Primary Active Metabolite of OPSPA in Rats and a Significant Metabolite in Humans

Heidelberger et al. demonstrated through radiolabeled tracer studies (C¹⁴- and P³²-labeled OPSPA) that MEPA is the primary metabolite of OPSPA in rats. Following OPSPA administration, little unchanged OPSPA was recovered; the predominant species identified was MEPA, along with cleavage products morpholine and inorganic phosphate. In human subjects, considerable MEPA was also produced, although a greater quantity of unidentified metabolites was observed compared with the rat [1]. This metabolic relationship establishes that MEPA is the active drug species when OPSPA is administered—relevant for studies where OPSPA is used as a prodrug or comparator.

OPSPA metabolism
Class-level inference
MEPA is the primary metabolite of OPSPA in rats; considerable production also in humans.
Direct MEPA sourcing simplifies PK interpretation without reliance on prodrug activation.
Radiolabeled tracer evidence; human metabolite profile more complex than rat.
Drug metabolism Phosphoramide prodrug activation OPSPA metabolic fate

Structural Differentiation: Bifunctional Alkylation Capacity and Physicochemical Properties Versus Trifunctional TEPA and Thio-TEPA

MEPA possesses exactly two aziridine rings, classifying it as a bifunctional alkylating agent capable of forming DNA interstrand crosslinks, whereas TEPA (CAS 545-55-1) carries three aziridine rings (trifunctional) and Thio-TEPA (CAS 52-24-4) is the sulfur analog of TEPA [1]. This difference in aziridine count has mechanistic consequences: bifunctional agents crosslink two nucleophilic sites, while trifunctional agents may generate more complex DNA adducts. Empirically, Sugiura et al. (1955) demonstrated that TEPA and Thio-TEPA at maximum tolerated doses (6 mg/kg and 4 mg/kg in mice, respectively) were far more effective than the simpler bifunctional agent DEPA across 18 mouse tumor models, indicating that aziridine count alone does not linearly predict potency [2]. MEPA's morpholine ring contributes an additional oxygen atom (vs. the third aziridine in TEPA), resulting in distinct computed properties: XLogP3 = -0.8, topological polar surface area = 35.6 Ų, hydrogen-bond acceptor count = 5, and melting point 62.5–64.5 °C [3][4]. The sulfur analog (Morzid/OPSPA, MW 233.27 g/mol) differs in both molecular weight (+16 Da) and lipophilicity due to P=S versus P=O character.

Structural identity
Class-level inference
Bifunctional (2 aziridine rings) vs. trifunctional TEPA/Thio-TEPA; XLogP3 = -0.8, H-bond acceptors = 5.
Crosslink topology and physicochemical profile may influence repair susceptibility and formulation.
Computed properties; experimental melting point 62.5–64.5 °C.
Alkylating agent functionality Physicochemical profiling DNA crosslinking stoichiometry

Toxicological Differentiation: The Sulfur Analog (Morzid) Is Classified as Carcinogenic; the Oxide Form (MEPA) Lacks Equivalent Classification Data

The IARC Monographs (Volume 9, 1975) evaluated Bis(1-aziridinyl)morpholinophosphine sulfide (Morzid/OPSPA, CAS 2168-68-5) and concluded that it is carcinogenic in mice following intraperitoneal injection, producing an increased incidence of lung tumors; it was subsequently classified as Group 3 (not classifiable as to its carcinogenicity to humans) in Supplement 7 (1987) [1]. In contrast, no equivalent IARC evaluation or carcinogenicity study was identified for the oxide analog MEPA (CAS 545-82-4) in the available peer-reviewed literature. This absence of carcinogenicity classification data for MEPA, while its sulfur analog is documented as a mouse lung carcinogen, represents a meaningful toxicological differentiation for risk assessment in long-term experimental protocols.

Carcinogenicity data gap
Data to verify
Sulfur analog Morzid: mouse lung carcinogen. MEPA: no equivalent evaluation identified.
Absence of data for MEPA does not confirm safety; requires study-specific risk review.
IARC Volume 9 and Supplement 7; single species/route for sulfide analog.
Carcinogenicity assessment IARC classification Phosphoramide toxicology

Evidence-Backed Application Scenarios for Bis(1-aziridinyl)morpholinophosphine oxide (CAS 545-82-4) in Research and Preclinical Development


Bifunctional Alkylating Agent for Mechanistic DNA Crosslink Repair Studies

MEPA's precisely two aziridine rings (bifunctional alkylation) distinguish it from trifunctional agents (TEPA, Thio-TEPA) and provide a defined crosslinking stoichiometry for investigating interstrand crosslink repair pathways. This bifunctional character was central to its original design as a radiomimetic agent, with Utsumi (1965) documenting extensive chromosomal aberrations characteristic of DNA crosslinking damage in Yoshida sarcoma cells following 10 mg/kg MEPA treatment [1]. Researchers studying structure-activity relationships among aziridinyl phosphoramides can use MEPA to interrogate the contribution of the morpholine oxygen to DNA binding affinity and repair kinetics relative to TEPA (three aziridines) and DEPA (two aziridines, no morpholine) [2].

Active Metabolite Reference Standard for OPSPA Pharmacokinetic and Metabolism Studies

MEPA is the primary circulating metabolite of the prodrug OPSPA in both rats and humans, as established by radiolabeled tracer studies [1]. Laboratories investigating OPSPA metabolism, distribution, or excretion require authentic MEPA as a quantitative analytical reference standard for LC-MS/MS method development and validation. Direct sourcing of MEPA (CAS 545-82-4) eliminates the need for in situ generation via metabolic conversion, enabling precise calibration curves for pharmacokinetic profiling [2].

Solid Tumor Xenograft and Syngeneic Model Efficacy Studies Leveraging the Flexner-Jobling and Yoshida Sarcoma Data

The Heidelberger (1957) and Utsumi (1965) datasets provide the only peer-reviewed in vivo efficacy anchors for MEPA. In the Flexner-Jobling carcinoma model, MEPA produced complete tumor regressions with a single injection at doses equivalent to OPSPA; in the Yoshida ascites sarcoma model, 10 mg/kg MEPA yielded 62% tumor regression [1][2]. These data support MEPA as a positive control or reference agent in solid tumor efficacy experiments, particularly in rat syngeneic models where historical benchmarks exist for comparison with novel alkylating agents or combination regimens.

Comparative Toxicological Assessment of Oxide Versus Sulfide Phosphoramide Analogs

The documented carcinogenicity of the sulfur analog Morzid (lung tumors in mice) versus the absence of equivalent carcinogenicity data for MEPA creates a research opportunity for comparative toxicological profiling [1]. Studies comparing the oxide (MEPA, CAS 545-82-4) and sulfide (Morzid/OPSPA, CAS 2168-68-5) forms under standardized conditions can delineate the contribution of the P=O versus P=S moiety to genotoxicity, tissue-specific carcinogenicity, and therapeutic index — information critical for any preclinical development program advancing this chemotype toward IND-enabling studies [2].

Application
Selection Property
Validation Focus
DNA crosslink repair studies
Bifunctional alkylation topology
Interstrand crosslink repair pathway endpoints
OPSPA PK / metabolism studies
Authentic active metabolite standard
LC-MS/MS calibration and metabolic profiling
Solid tumor model-response studies
Historical model-response anchors
Flexner-Jobling and Yoshida sarcoma endpoint benchmarks
Oxide vs. sulfide phosphoramide toxicology comparison
Carcinogenicity profile differentiation
Genotoxicity and tissue-specific tumorigenicity endpoints
Quote Request

Request a Quote for Bis(1-aziridinyl)morpholinophosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.